molecular formula C15H24O3S B8467340 2-ethylhexyl 4-methylbenzene-1-sulfonate

2-ethylhexyl 4-methylbenzene-1-sulfonate

Cat. No. B8467340
M. Wt: 284.4 g/mol
InChI Key: KYWZDAWYRTUKGJ-UHFFFAOYSA-N
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Patent
US07018559B2

Procedure details

A 500 mL round bottom flask equipped with a stirrer bar was charged with 78 g (0.60 mol) 2-ethyl hexyl alcohol and 170 mL of pyridine. The mixture was cooled to 0° C. Tosyl chloride (120.8 g, 0.63 mol) was slowly added to the above mixture at 0-5° C. The reaction was carried out for 3 hrs. The reaction mixture was poured into 1.2 L of HCl solution (1 M), extracted with chloroform (3×200 mL), washed with water (3×200 mL) and dried with sodium sulfate. The organic layer was evaporated and the residue vacuum distilled to give a 2-ethylhexyl tosylate.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
120.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[S:10](Cl)([C:13]1[CH:19]=[CH:18][C:16]([CH3:17])=[CH:15][CH:14]=1)(=[O:12])=[O:11].Cl>N1C=CC=CC=1>[S:10]([C:13]1[CH:19]=[CH:18][C:16]([CH3:17])=[CH:15][CH:14]=1)([O:5][CH2:4][CH:3]([CH2:1][CH3:2])[CH2:6][CH2:7][CH2:8][CH3:9])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
170 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
120.8 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
1.2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round bottom flask equipped with a stirrer bar
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×200 mL)
WASH
Type
WASH
Details
washed with water (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S(=O)(=O)(OCC(CCCC)CC)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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